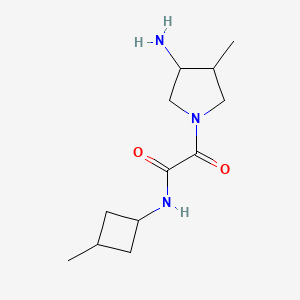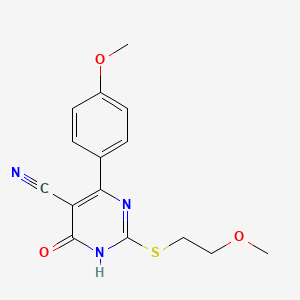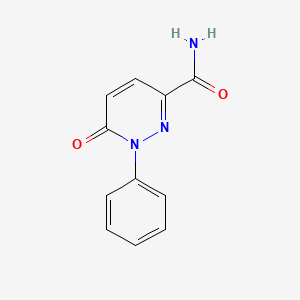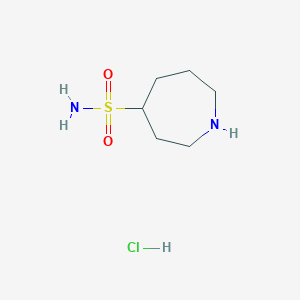
2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in various biochemical pathways. This inhibition leads to a decrease in the activity of these enzymes, which can result in a decrease in the production of specific molecules and the inhibition of certain physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its mechanism of action and the specific pathways and enzymes that it affects. Studies have shown that this compound has potential applications in the treatment of cancer, inflammation, and other diseases. Additionally, it has been shown to have potential as a drug delivery system and as a catalyst in chemical reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide in laboratory experiments include its potential as a therapeutic agent, its potential as a drug delivery system, and its potential as a catalyst in chemical reactions. However, there are also limitations to using this compound in laboratory experiments. These limitations include the cost of synthesis, the complexity of the synthesis process, and the potential for toxicity.
Direcciones Futuras
There are several future directions for research involving 2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide. These directions include further studies on its mechanism of action, its potential as a therapeutic agent for specific diseases, and its potential as a drug delivery system. Additionally, future research could focus on the development of new materials and the use of this compound as a catalyst in chemical reactions. Further studies could also be conducted to determine the potential toxicity of this compound and to develop methods for reducing any potential toxicity.
Métodos De Síntesis
2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide is synthesized using a multi-step process that involves the reaction of specific reagents in a controlled environment. The synthesis begins with the reaction of 3-methylcyclobutanone with hydroxylamine hydrochloride to yield 3-methylcyclobutanone oxime. This oxime is then reacted with 3-methylcyclobutanone to yield 3-methylcyclobutanone oxime ether. The final step involves the reaction of 3-methylcyclobutanone oxime ether with N-(tert-butoxycarbonyl)-3-aminopyrrolidine to yield this compound.
Aplicaciones Científicas De Investigación
2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide has potential applications in various fields of scientific research. It has been studied for its potential use as a drug delivery system, as well as its potential as a therapeutic agent for the treatment of various diseases. Additionally, it has been studied for its potential use in the development of new materials and as a catalyst in chemical reactions.
Propiedades
IUPAC Name |
2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-7-3-9(4-7)14-11(16)12(17)15-5-8(2)10(13)6-15/h7-10H,3-6,13H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZZBZIINZBCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC(=O)C(=O)N2CC(C(C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[2-(furan-2-yl)-2-hydroxypropyl]amino]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358292.png)
![2-[3-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358303.png)
![2-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358308.png)
![7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one](/img/structure/B7358315.png)




![3-Butyl-8-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-7-methylpurine-2,6-dione](/img/structure/B7358337.png)
![2-(6-methoxypyridin-2-yl)-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7358342.png)
![3-cyclopropyl-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]piperidine-1-carboxamide](/img/structure/B7358346.png)
![2,2-Dimethyl-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanenitrile](/img/structure/B7358371.png)

![4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one](/img/structure/B7358377.png)